molecular formula C10H7BrClN B15330358 8-Bromo-4-chloro-3-methylquinoline CAS No. 858278-39-4

8-Bromo-4-chloro-3-methylquinoline

Cat. No.: B15330358
CAS No.: 858278-39-4
M. Wt: 256.52 g/mol
InChI Key: NJEXMSMXZRPXDY-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-3-methylquinoline is a quinoline derivative, characterized by the presence of bromine, chlorine, and a methyl group attached to the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-3-methylquinoline typically involves the bromination and chlorination of 3-methylquinoline. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective substitution at the desired positions on the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-3-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the disruption of biological processes in microorganisms or cancer cells. For example, it may inhibit DNA synthesis by targeting bacterial DNA gyrase or topoisomerase .

Comparison with Similar Compounds

  • 8-Bromoquinoline
  • 4-Chloroquinoline
  • 3-Methylquinoline
  • 8-Bromo-4-chloroquinoline

Comparison: 8-Bromo-4-chloro-3-methylquinoline is unique due to the presence of all three substituents (bromine, chlorine, and methyl group) on the quinoline ring. This unique combination of substituents can result in distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the bromine and chlorine atoms can enhance the compound’s reactivity in substitution and coupling reactions, while the methyl group can influence its biological activity and solubility .

Properties

CAS No.

858278-39-4

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

8-bromo-4-chloro-3-methylquinoline

InChI

InChI=1S/C10H7BrClN/c1-6-5-13-10-7(9(6)12)3-2-4-8(10)11/h2-5H,1H3

InChI Key

NJEXMSMXZRPXDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=C1Cl)C=CC=C2Br

Origin of Product

United States

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